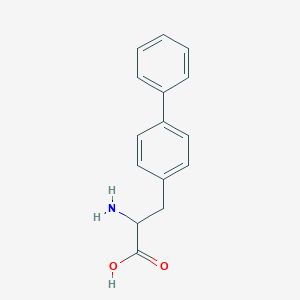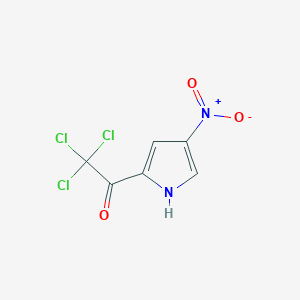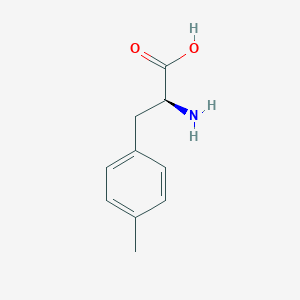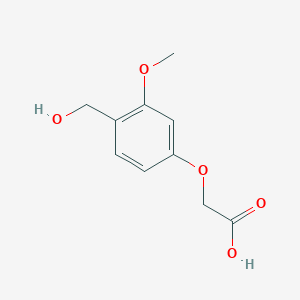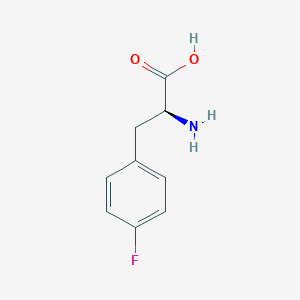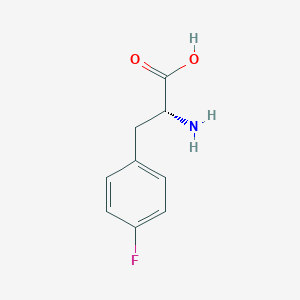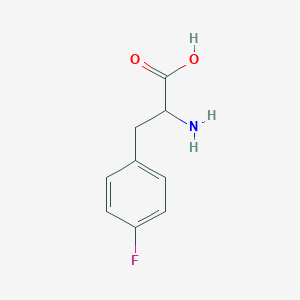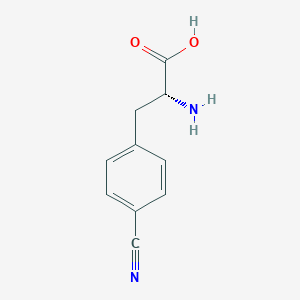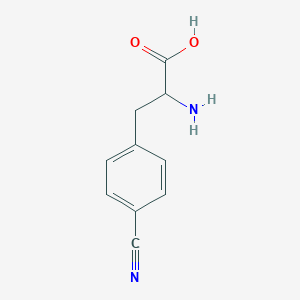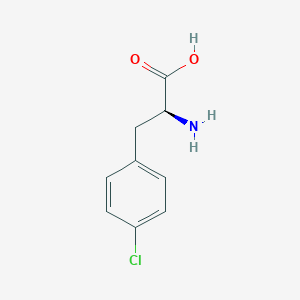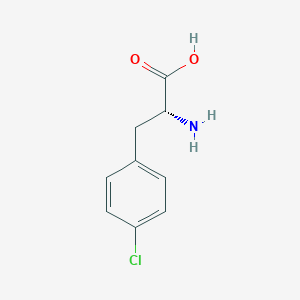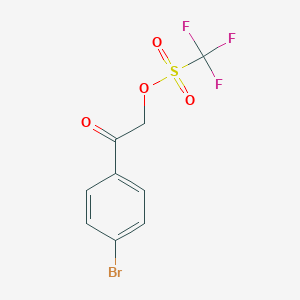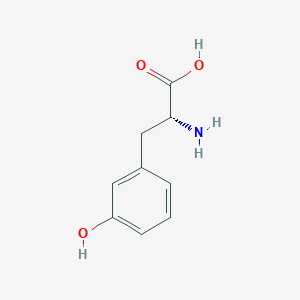
D-m-Tyrosine
描述
D-m-Tyrosine, also known as this compound, is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
D-m-Tyrosine primarily targets tyrosine hydroxylase , an enzyme that catalyzes the conversion of tyrosine to dihydroxyphenylalanine (DOPA) . It also interacts with receptor tyrosine kinases (RTKs) , which are transmembrane cell-surface proteins that act as signal transducers . These targets play crucial roles in various cellular processes, including growth, motility, differentiation, and metabolism .
Mode of Action
This compound interacts with its targets by inhibiting the activity of tyrosine hydroxylase . This inhibition disrupts the first transformation in catecholamine biosynthesis, i.e., the conversion of tyrosine to DOPA . In the case of RTKs, this compound may influence their activation and downstream signaling pathways .
Biochemical Pathways
This compound affects several biochemical pathways. It serves as a starting point for the production of a variety of structurally diverse natural compounds in organisms, such as tocopherols, plastoquinone, ubiquinone, betalains, salidroside, benzylisoquinoline alkaloids, and more . It is also involved in the synthesis of epinephrine, thyroid hormones, and melanin .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, reflecting its involvement in various biochemical pathways. For instance, it plays a role in the synthesis of essential hormones and neurotransmitters . It also contributes to the production of melanin, the pigment responsible for hair and skin color .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, bacterial tyrosinases, which are enzymes that catalyze the oxidation of tyrosine, have been found to possess biochemical characteristics that make them more suited to applications requiring special operational conditions such as alkaline pH, high or low temperature, the presence of organic solvents, and the presence of inhibitors .
生化分析
Biochemical Properties
D-m-Tyrosine plays a crucial role in various biochemical reactions. It is involved in the synthesis of neurotransmitters such as dopamine, norepinephrine, and epinephrine. The compound interacts with several enzymes, including tyrosine hydroxylase, which catalyzes the conversion of this compound to DOPA (dihydroxyphenylalanine). This interaction is essential for the production of catecholamines, which are vital for numerous physiological functions .
Additionally, this compound interacts with proteins such as tyrosine kinases, which phosphorylate tyrosine residues on target proteins, thereby modulating signal transduction pathways. The nature of these interactions involves the binding of this compound to the active sites of these enzymes and proteins, influencing their activity and function .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can affect the MAPK (mitogen-activated protein kinase) pathway, which is involved in cell proliferation, differentiation, and apoptosis . By altering the phosphorylation status of key proteins in this pathway, this compound can impact cellular responses to external stimuli.
Moreover, this compound has been shown to influence gene expression by acting as a substrate for enzymes involved in epigenetic modifications. This can lead to changes in the expression of genes related to cell growth, differentiation, and metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. This compound binds to the active sites of enzymes such as tyrosine hydroxylase and tyrosine kinases, modulating their activity. This binding can result in either the activation or inhibition of these enzymes, depending on the specific context and cellular environment .
Furthermore, this compound can influence gene expression by serving as a substrate for enzymes that catalyze epigenetic modifications, such as DNA methyltransferases and histone acetyltransferases. These modifications can alter the chromatin structure and regulate the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under controlled conditions, but it can undergo degradation in the presence of certain enzymes and environmental factors . The half-life of this compound in laboratory settings is influenced by factors such as pH, temperature, and the presence of other biomolecules.
Long-term studies have indicated that this compound can have sustained effects on cellular function, including alterations in cell signaling pathways and gene expression. These effects can persist even after the compound has been metabolized or degraded .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and reduce stress-induced behavioral deficits in rodents . At high doses, this compound can exhibit toxic effects, including disruptions in neurotransmitter balance and oxidative stress .
Threshold effects have been observed, where the beneficial effects of this compound are only apparent within a specific dosage range. Beyond this range, the compound can induce adverse effects, highlighting the importance of dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the synthesis of catecholamines and thyroid hormones. The compound is metabolized by enzymes such as tyrosine hydroxylase and phenylalanine hydroxylase, which convert it into intermediate metabolites like DOPA and subsequently into neurotransmitters and hormones .
These metabolic pathways are essential for maintaining physiological homeostasis and are tightly regulated by various cofactors and feedback mechanisms. This compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In hepatocytes, this compound is transported from the plasma, synthesized from phenylalanine, or released during protein turnover . The compound can be actively transported across cell membranes by amino acid transporters, ensuring its availability for metabolic processes.
The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins that facilitate its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be localized in the cytoplasm, nucleus, and other cellular compartments, depending on the presence of targeting signals and post-translational modifications . For example, enzymes involved in the synthesis of catecholamines are often localized in the cytoplasm and mitochondria, where this compound can interact with them to facilitate neurotransmitter production .
The localization of this compound within specific subcellular compartments can influence its interactions with other biomolecules and its overall biochemical activity .
属性
IUPAC Name |
(2R)-2-amino-3-(3-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-2-1-3-7(11)4-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKXXXDKRQWDET-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)O)C[C@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601019808 | |
| Record name | D-m-Tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601019808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32140-49-1 | |
| Record name | D-m-Tyrosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32140-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-m-Tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601019808 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | D-Phenylalanine, 3-hydroxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does D-m-Tyrosine interact with L-aromatic amino acid decarboxylase (Dopa decarboxylase), and what is the significance of its structure in this interaction?
A1: this compound acts as an inhibitor of L-aromatic amino acid decarboxylase (Dopa decarboxylase), a key enzyme involved in the biosynthesis of dopamine and other neurotransmitters []. The research highlights the importance of stereochemistry for inhibitory potency. Specifically, the (+)-(E)-2,3-methano-m-tyrosine, a structural analog of this compound with a cyclopropane ring, exhibits significantly higher inhibitory activity (Ki = 22 μM) compared to this compound itself (Ki = 49 μM) []. This suggests that the specific spatial arrangement of the (+)-(E)-2,3-methano-m-tyrosine molecule allows for more effective binding to the active site of Dopa decarboxylase, leading to enhanced inhibition.
A2: Yes, research indicates that this compound can act as a substrate for dopa/tyrosine sulphotransferase, an enzyme found in HepG2 human hepatoma cells []. This enzyme catalyzes the transfer of a sulfate group from a donor molecule (3'-phosphoadenosine 5'-phosphosulfate) to this compound, resulting in its sulfation []. Interestingly, this enzyme displays stereoselectivity, preferring D-isomers of dopa and tyrosine over their L-counterparts [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


